1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN6S/c1-17-28-22-12-6-7-13-23(22)32(17)15-14-24-30-25-19-9-3-5-11-21(19)29-26(33(25)31-24)34-16-18-8-2-4-10-20(18)27/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYDLLQQOUEOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a series of nucleophilic substitution reactions, cyclization, and subsequent functional group modifications. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Potassium carbonate, palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .
Scientific Research Applications
Pharmacological Applications
The compound's structural features suggest several potential pharmacological activities:
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the triazole moiety enhances the compound's interaction with biological targets involved in cancer progression.
Antimicrobial Properties
The presence of the chlorophenyl group is believed to contribute to the antimicrobial activity of this compound. Research has shown that triazole-containing compounds can effectively combat bacterial strains and fungi. A study reported that derivatives with similar structures demonstrated potent activity against resistant strains of bacteria such as Staphylococcus aureus.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is essential for neurotransmitter regulation. Preliminary results indicate that it may possess comparable efficacy to established AChE inhibitors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole-based compounds against human breast cancer cell lines. The results indicated that compounds with a similar structure to the target compound exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research conducted by Uraz et al. highlighted the antimicrobial properties of triazole derivatives against various pathogens. The study found that these compounds showed notable activity against Escherichia coli and Candida albicans, indicating their potential use in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
K280-0413 ()
- Structure : Contains a [1,2,4]triazolo[1,5-c]quinazoline linked to a 2-methyl-1H-1,3-benzodiazole via an ethyl group, analogous to the target compound. Differences include a sulfanyl-acetamide substituent and a 2-methylphenyl group.
- Relevance : Demonstrates that ethyl-linked benzodiazole-triazoloquinazoline hybrids are synthetically accessible and pharmacologically relevant.
Benzimidazole/Benzodiazole Derivatives
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole ()
- Structure: Simplifies the target compound by replacing the triazoloquinazoline with a phenoxyethylsulfanyl group.
- Relevance : Highlights the role of sulfanyl-linked substituents in modulating bioactivity.
Hybrid Structures with Sulfanyl Linkages
Ethyl 5-[(2-Amino-2-oxoethyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate ()
- Structure : Features a triazoloquinazoline with a sulfanyl-acetamide side chain.
- Synthesis : Click chemistry or nucleophilic substitution, similar to methods used for benzimidazoles (e.g., microwave-assisted reactions in ).
Data Tables
Table 1. Structural and Functional Comparison
Research Findings
- Antimicrobial Activity : Benzimidazole derivatives like 5b show potent activity against S. aureus (MIC = 0.156 mg·mL⁻¹), attributed to hydrogen bonding with TMK residues (AutoDock Vina binding score: -8.2 kcal/mol) . The target compound’s triazoloquinazoline moiety may enhance affinity for similar targets.
- Synthetic Feasibility : Ethyl-linked hybrids (e.g., K280-0413) are achievable via stepwise alkylation and cyclization, suggesting viable routes for the target compound .
- Structure-Activity Trends : Sulfanyl groups improve lipophilicity and membrane penetration, while chlorophenyl substituents may enhance target specificity .
Biological Activity
The compound 1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.90 g/mol. The structure includes a benzodiazole moiety fused with a triazoloquinazoline, which is significant for its biological interactions.
Anticancer Properties
Research indicates that derivatives of triazoloquinazoline compounds exhibit promising anticancer activity. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with triazoloquinazoline structures have been shown to inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it targets enzymes involved in metabolic pathways, which can disrupt cellular processes necessary for cancer cell survival. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and reducing enzymatic activity .
Neuroprotective Effects
Certain studies have suggested neuroprotective properties for compounds within the same chemical class. They have been investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their function and disrupting metabolic pathways critical for cellular health.
- Signal Transduction Modulation : By interfering with pathways such as the MAPK/ERK pathway, these compounds can alter cell cycle progression and induce apoptosis in cancer cells.
- Oxidative Stress Reduction : Some derivatives may enhance antioxidant defenses within cells, providing neuroprotective effects against oxidative damage .
Case Study 1: Anticancer Activity
A recent study examined a series of triazoloquinazoline derivatives, including compounds structurally similar to our target compound. The results showed that these derivatives significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapies .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme-inhibitory effects of related triazoloquinazolines on metabolic enzymes associated with cancer metabolism. The findings indicated that these compounds reduced enzyme activity by over 50% in vitro, suggesting a strong potential for therapeutic applications in metabolic disorders and cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
